N-prop-2-ynyl-9H-xanthene-9-carboxamide
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Overview
Description
N-prop-2-ynyl-9H-xanthene-9-carboxamide is a chemical compound with a molecular formula of C17H13NO2 It is a derivative of xanthene, a tricyclic aromatic compound, and features a prop-2-ynyl group attached to the nitrogen atom of the carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-prop-2-ynyl-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of Xanthene Core: The xanthene core can be synthesized through the condensation of salicylic acid derivatives with phthalic anhydride under acidic conditions.
Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the xanthene derivative with an appropriate amine, such as prop-2-ynylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for reaction monitoring and product isolation.
Chemical Reactions Analysis
Types of Reactions
N-prop-2-ynyl-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The prop-2-ynyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the prop-2-ynyl group.
Scientific Research Applications
N-prop-2-ynyl-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-prop-2-ynyl-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
N-prop-2-ynyl-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as:
N-prop-2-ynyl-9H-xanthene-9-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
N-prop-2-ynyl-9H-xanthene-9-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
N-prop-2-ynyl-9H-xanthene-9-thioamide: Similar structure but with a thioamide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-prop-2-ynyl-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-2-11-18-17(19)16-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)16/h1,3-10,16H,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDRVKRWXOBBMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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